

An In-depth Technical Guide to 4-Methylglutamic Acid

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Compound of Interest

Compound Name: 4-Methylglutamic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylglutamic acid is a derivative of the excitatory neurotransmitter glutamic acid. It exists as four distinct stereoisomers, each exhibiting unique biological activities and properties. This technical guide provides a comprehensive overview of **4-Methylglutamic acid**, with a particular focus on its CAS numbers, physicochemical properties, synthesis, and its significant role as a selective agonist for kainate receptors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Physicochemical Properties and CAS Numbers

4-Methylglutamic acid is an amino acid with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 g/mol [1]. The presence of two stereocenters at positions 2 and 4 gives rise to four stereoisomers. The general CAS number for **4-Methylglutamic acid** is 14561-55-8[1]. However, it is crucial to distinguish between the specific stereoisomers, as their biological activities differ significantly. The most potent and widely studied stereoisomer is (2S,4R)-**4-Methylglutamic acid**, a highly selective agonist for kainate receptors[2][3].

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Methylglutamic acid (racemic)	14561-55-8[1]	C ₆ H ₁₁ NO ₄	161.16[1]
(2S,4R)-4-Methylglutamic acid	31137-74-3[4]	C ₆ H ₁₁ NO ₄	161.16[4]
(2S,4S)-4-Methylglutamic acid	Not readily available	C ₆ H ₁₁ NO ₄	161.16
(2R,4S)-4-Methylglutamic acid	Not readily available	C ₆ H ₁₁ NO ₄	161.16
(2R,4R)-4-Methylglutamic acid	Not readily available	C ₆ H ₁₁ NO ₄	161.16

Experimental Protocols

Synthesis of 4-Methylglutamic Acid Stereoisomers

The synthesis of specific stereoisomers of **4-Methylglutamic acid** often starts from chiral precursors, such as pyroglutamic acid derivatives. The following is a generalized multi-step protocol for the synthesis of **4-methylglutamic acid**, based on established chemical literature. This process involves the protection of functional groups, introduction of the methyl group at the 4-position, and subsequent deprotection and purification.

Step 1: Protection of L-Pyroglutamic Acid L-pyroglutamic acid is first protected at the nitrogen and carboxylic acid functional groups to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and esterification for the carboxylic acid.

Step 2: Introduction of the 4-Methylene Group A 4-methylene group is introduced onto the protected pyroglutamate ring. This is often achieved through a three-step process that can be carried out in a single vessel, involving the formation of a 4-enamine intermediate, followed by hydrolysis and reduction.

Step 3: Ring Opening and Formation of Linear 4-Methylene Glutamic Acid The protected 4-methylene pyroglutamate is then subjected to hydrolysis with a strong base, such as lithium hydroxide, to open the lactam ring and form the linear N-protected 4-methylene glutamic acid derivative.

Step 4: Stereoselective Reduction of the Methylene Group The double bond of the 4-methylene group is stereoselectively reduced to introduce the methyl group with the desired stereochemistry at the 4-position. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.

Step 5: Deprotection and Purification Finally, the protecting groups are removed to yield the desired stereoisomer of **4-methylglutamic acid**. The crude product is then purified using techniques such as ion-exchange chromatography or recrystallization to obtain the final product with high purity.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

The quantification of **4-Methylglutamic acid** in various matrices can be achieved using High-Performance Liquid Chromatography (HPLC), often coupled with pre-column derivatization to enhance detection.

Sample Preparation:

- For biological samples, deproteinization is typically the first step, which can be achieved by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.
- The supernatant is collected and can be subjected to further cleanup using solid-phase extraction (SPE) if necessary to remove interfering substances.
- An internal standard is added to the sample for accurate quantification.

Derivatization:

- Amino acids are often derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form fluorescent derivatives.

- The sample is mixed with the derivatizing reagent and allowed to react for a specific time before injection into the HPLC system.

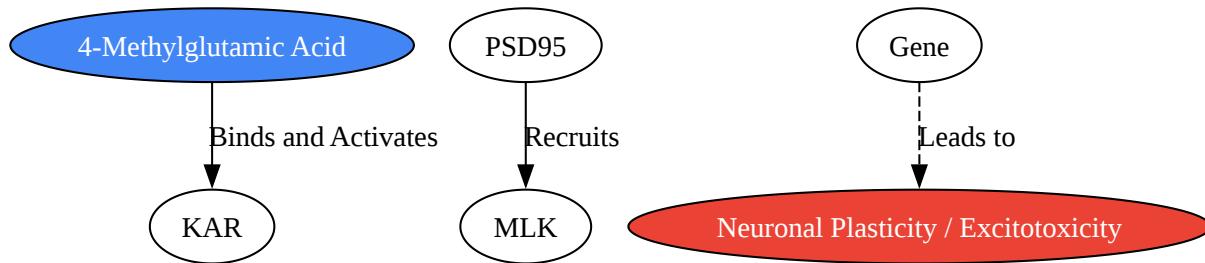
HPLC Conditions:

- Column: A reversed-phase C18 column is commonly used for the separation of derivatized amino acids.
- Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient is optimized to achieve good resolution of all amino acids of interest.
- Flow Rate: A typical flow rate is around 1 mL/min.
- Detection: Fluorescence detection is used for OPA-derivatized amino acids, with excitation and emission wavelengths set appropriately for the specific derivative.
- Quantification: The concentration of **4-Methylglutamic acid** in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

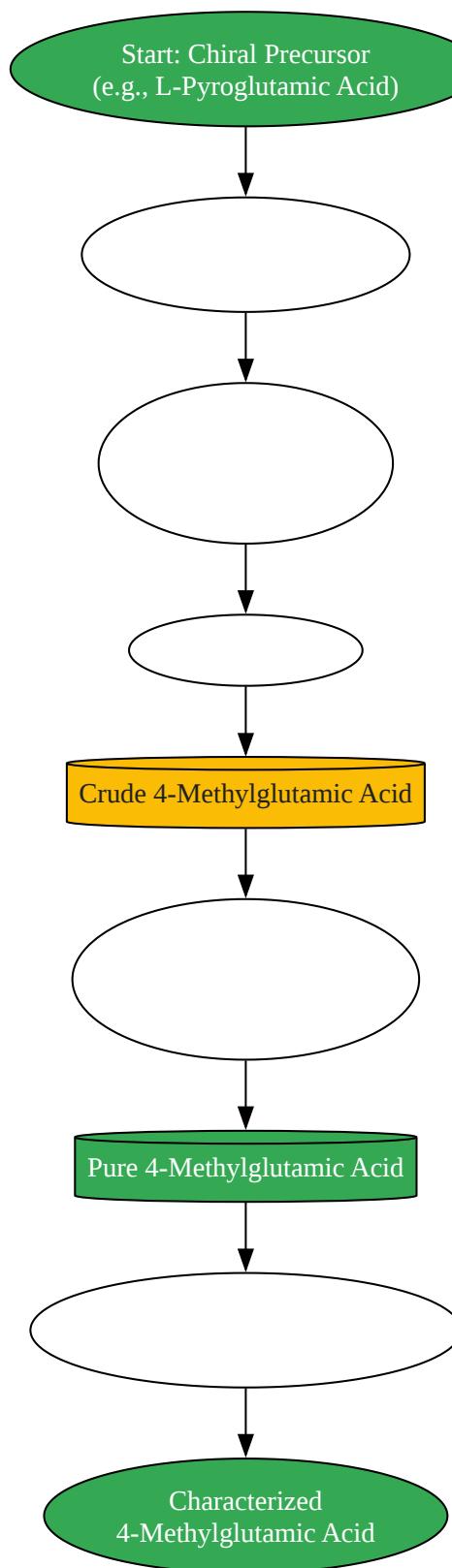
(2S,4R)-**4-Methylglutamic acid** is a potent and highly selective agonist of kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate excitatory neurotransmission in the central nervous system[2][3][5]. Kainate receptors are composed of five different subunits: GluK1-5[5]. The activation of these receptors by agonists like (2S,4R)-**4-Methylglutamic acid** leads to the influx of cations, primarily Na^+ , resulting in neuronal depolarization.

The signaling cascade initiated by the activation of kainate receptors, particularly those containing the GluK2 subunit, can involve the scaffolding protein Post-Synaptic Density-95 (PSD-95). PSD-95 can link the receptor to downstream signaling molecules, including Mixed Lineage Kinases (MLKs), which in turn activate the c-Jun N-terminal Kinase (JNK) pathway. This pathway is implicated in various cellular processes, including neuronal plasticity and excitotoxicity.

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Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **4-Methylglutamic acid**.

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Conclusion

4-Methylglutamic acid, particularly the (2S,4R) stereoisomer, is a valuable pharmacological tool for studying the function of kainate receptors in the central nervous system. Its high selectivity makes it an important ligand for investigating the role of these receptors in synaptic transmission, plasticity, and various neurological disorders. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this important compound for their specific research needs. Further investigation into the signaling pathways activated by **4-Methylglutamic acid** will continue to provide valuable insights into the complex roles of kainate receptors in brain function and disease.

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